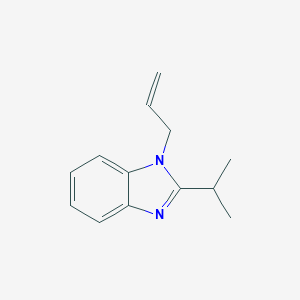

2-Propan-2-yl-1-prop-2-enylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propan-2-yl-1-prop-2-enylbenzimidazole, also known as IPPB, is a chemical compound with potential applications in various fields of scientific research. It is a benzimidazole derivative that has been synthesized using different methods and has been tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Pharmaceuticals: Antiviral Agents

Benzimidazole derivatives have been studied for their antiviral properties. Compounds similar to 2-Propan-2-yl-1-prop-2-enylbenzimidazole have shown inhibitory activity against influenza A and other viruses . The structural flexibility of benzimidazole allows for the synthesis of various derivatives that can be optimized for antiviral drug development.

Agriculture: Plant Growth Regulators

Indole derivatives, which share a common structural motif with benzimidazole compounds, are known to influence plant growth. Indole-3-acetic acid, for example, is a plant hormone produced from tryptophan and plays a crucial role in plant development . Benzimidazole derivatives could potentially be synthesized to mimic or influence these plant hormones.

Material Science: Smart Materials

Research has indicated the potential of certain materials to remain cooler than their surroundings when exposed to sunlight. While not directly linked to benzimidazole, this demonstrates the broader potential of chemical compounds in developing smart materials for applications in clothing, building, car design, and food storage .

Mécanisme D'action

Target of Action

The primary targets of 2-Propan-2-yl-1-prop-2-enylbenzimidazole, like other benzimidazole derivatives, are likely to be various enzymes and proteins involved in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein, which plays a crucial role in the survival of cancer cells .

Mode of Action

2-Propan-2-yl-1-prop-2-enylbenzimidazole, as a benzimidazole derivative, may interact with its targets by binding to them, thereby altering their function . For instance, when benzimidazole derivatives bind to Bcl-2, they can inhibit its function, leading to the induction of apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

Based on the known effects of similar benzimidazole derivatives, it is likely that this compound affects pathways related to cell survival and death . For example, by inhibiting Bcl-2, it may trigger the intrinsic pathway of apoptosis, leading to the death of cancer cells .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability

Result of Action

The molecular and cellular effects of 2-Propan-2-yl-1-prop-2-enylbenzimidazole are likely to be related to its ability to induce apoptosis in cancer cells . By inhibiting the function of Bcl-2, this compound may cause cancer cells to undergo programmed cell death, thereby inhibiting the growth of tumors .

Propriétés

IUPAC Name |

2-propan-2-yl-1-prop-2-enylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-4-9-15-12-8-6-5-7-11(12)14-13(15)10(2)3/h4-8,10H,1,9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHIHSOPHLVJJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B381448.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B381450.png)

![1-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetone](/img/structure/B381453.png)

![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B381457.png)

![4-{[(2-Fluorophenyl)imino]methyl}-2-nitrophenol](/img/structure/B381458.png)

![4-(diethylamino)benzaldehyde [4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381459.png)

![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B381460.png)

![5-[2-(2,6-difluorophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B381462.png)

![4-(Diethylamino)-2-{[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B381465.png)